molecular formula C24H23BrN4O4S B392949 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE

Cat. No.: B392949
M. Wt: 543.4g/mol
InChI Key: KYJWEHPZMMAZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE is an organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the sulfonyl benzoate group. The general synthetic route can be summarized as follows:

    Formation of Benzotriazole Ring: The benzotriazole ring is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with an appropriate nucleophile to form the benzotriazole ring.

    Attachment of Sulfonyl Benzoate Group: The benzotriazole derivative is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl benzoate group. This step typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzotriazole ring and the sulfonyl group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used as a stabilizer in polymers and coatings to protect against UV radiation and other environmental factors.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also interact with biological molecules, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: This compound is used as a UV absorber and stabilizer in polymers and coatings.

    2-(2H-Benzotriazol-2-yl)-4-tert-octylphenol: Known for its use as a UV stabilizer in various materials.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV absorber used in polymers and coatings.

Uniqueness

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE is unique due to its combination of a benzotriazole moiety and a sulfonyl benzoate group

Properties

Molecular Formula

C24H23BrN4O4S

Molecular Weight

543.4g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-bromo-3-(diethylsulfamoyl)benzoate

InChI

InChI=1S/C24H23BrN4O4S/c1-4-28(5-2)34(31,32)23-15-17(11-12-18(23)25)24(30)33-22-13-10-16(3)14-21(22)29-26-19-8-6-7-9-20(19)27-29/h6-15H,4-5H2,1-3H3

InChI Key

KYJWEHPZMMAZDG-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3)Br

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.